molecular formula C21H25N3O4 B4988892 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4988892
M. Wt: 383.4 g/mol
InChI Key: JXHVBTKOXSBQNS-UHFFFAOYSA-N
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Description

1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxybenzoyl group and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 3-butoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new alkoxy derivatives.

Scientific Research Applications

1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-butoxybenzoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(3-methoxybenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of a butoxy group.

    1-(3-butoxybenzoyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both a butoxybenzoyl group and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-butoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-2-3-15-28-20-6-4-5-17(16-20)21(25)23-13-11-22(12-14-23)18-7-9-19(10-8-18)24(26)27/h4-10,16H,2-3,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVBTKOXSBQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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